1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-
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Overview
Description
1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- is an organic compound belonging to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- typically involves the condensation of pyrrole with a methoxybenzyl halide under basic conditions. One common method is the reaction of pyrrole with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-diones, while substitution reactions can produce various N-substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrrole
- 3-Methyl-1H-pyrrole
- 1H-Pyrrole, 3-methyl-
Uniqueness
1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]- is unique due to the presence of the methoxyphenyl group, which can significantly alter its chemical and biological properties compared to other pyrrole derivatives
Properties
CAS No. |
94054-41-8 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrrole |
InChI |
InChI=1S/C12H13NO/c1-14-12-6-4-5-11(9-12)10-13-7-2-3-8-13/h2-9H,10H2,1H3 |
InChI Key |
PITGHUKFJJYADB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CC=C2 |
Origin of Product |
United States |
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